molecular formula C9H16Cl2N2S B15307512 4-(2-Methyl-1,3-thiazol-4-yl)piperidine dihydrochloride

4-(2-Methyl-1,3-thiazol-4-yl)piperidine dihydrochloride

Cat. No.: B15307512
M. Wt: 255.21 g/mol
InChI Key: SVLMGOZFNWGYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-1,3-thiazol-4-yl)piperidine dihydrochloride is a chemical compound that features a thiazole ring and a piperidine moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)piperidine dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-(2-Methyl-1,3-thiazol-4-yl)piperidine dihydrochloride is unique due to the combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H16Cl2N2S

Molecular Weight

255.21 g/mol

IUPAC Name

2-methyl-4-piperidin-4-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C9H14N2S.2ClH/c1-7-11-9(6-12-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3;2*1H

InChI Key

SVLMGOZFNWGYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2CCNCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.